

Computational Analyses of Tetramethylammonium Methyl Carbonate: A Technical Guide

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Compound of Interest

Compound Name: *Tetramethylammonium methyl carbonate*

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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the computational approaches used to study tetramethylammonium ([TMA]⁺) salts, with a specific focus on **tetramethylammonium methyl carbonate** ([TMA][MeCO₃]). While direct and extensive computational studies on [TMA][MeCO₃] are not widely published, this document synthesizes findings from closely related systems, particularly the tetramethylammonium cation paired with carbonate and hydroxide anions. The methodologies, data, and mechanistic insights presented herein serve as a robust framework for understanding and predicting the behavior of [TMA][MeCO₃].

The guide covers the role of [TMA][MeCO₃] as a chemical intermediate and catalyst, details the computational methods employed in its analysis, presents quantitative data from relevant studies, and visualizes key chemical and logical processes.

Introduction and Applications

Tetramethylammonium methyl carbonate ([TMA][MeCO₃]) is a quaternary ammonium salt that serves as a key intermediate and a metal-free catalyst in organic synthesis. It is notably used in the production of tetramethylammonium bicarbonate and has demonstrated efficacy as a recyclable catalyst for the transesterification of various esters and alcohols.^{[1][2][3][4][5]}

Understanding the molecular interactions, stability, and reactive pathways of this ion pair is crucial for optimizing its applications and designing new catalytic processes.

Computational chemistry, through methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), provides invaluable insights into these aspects at an atomic level. Studies on the tetramethylammonium (TMA) cation, in particular, have elucidated its stability and degradation mechanisms, which are critical for its use in applications such as anion exchange membranes (AEMs) where it is exposed to nucleophilic and basic environments.^{[6][7][8][9]}

Computational Methodologies

The computational investigation of tetramethylammonium salts involves a multi-step approach, starting from geometry optimization to the exploration of reaction pathways and dynamics.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is employed to determine optimized geometries, interaction energies, and the energetics of reaction pathways.

Typical Protocol:

- **Geometry Optimization:** The initial structures of the tetramethylammonium cation and the methyl carbonate anion are optimized to find their lowest energy conformations. For ion pairs, various orientations (e.g., edge-face, face-face) are calculated to identify the most stable configuration.^[10]
- **Frequency Calculations:** These are performed on the optimized structures to confirm that they represent true energy minima (no imaginary frequencies) and to derive thermodynamic parameters such as Gibbs free energy.
- **Transition State Search:** To study reaction mechanisms, such as degradation pathways, transition state (TS) structures are located. This involves identifying the saddle point on the potential energy surface connecting reactants and products.
- **Energetics Calculation:** Key thermodynamic parameters are calculated, including reaction energies ($\Delta E_{\text{reaction}}$), Gibbs free energy changes ($\Delta G_{\text{reaction}}$), activation energies

($\Delta E_{\text{activation}}$), and activation Gibbs free energies ($\Delta G_{\text{activation}}$).^{[7][8]}

A common functional used for these calculations is the B3LYP hybrid functional, paired with a suitable basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for such systems.

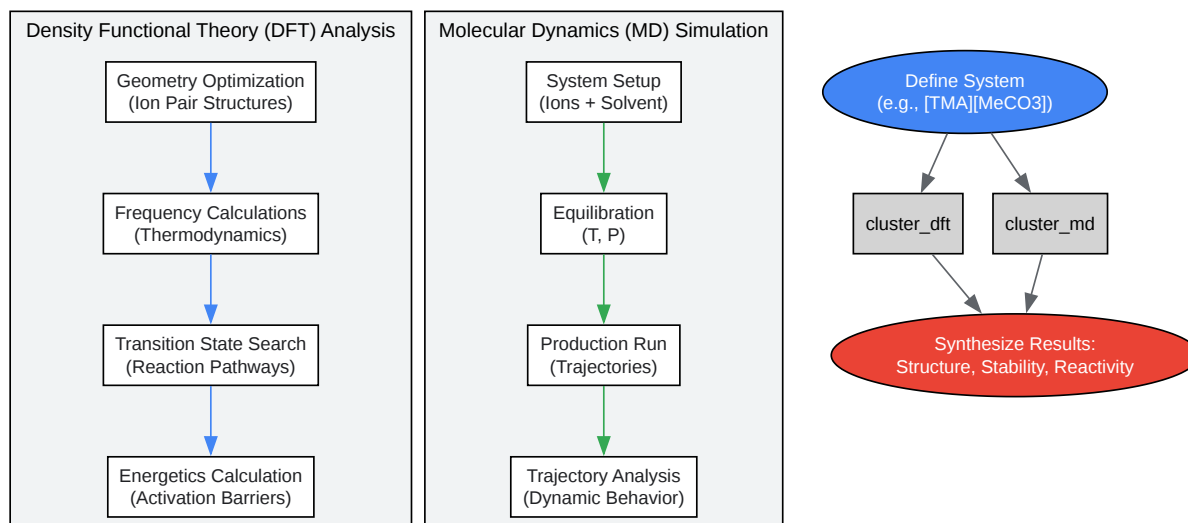
Ab Initio Molecular Dynamics (MD) Simulations

Ab initio MD simulations are used to study the dynamic behavior of molecular systems over time, providing insights into structural stability, solvent effects, and reaction dynamics at finite temperatures.

Typical Protocol:

- **System Setup:** A simulation box is created containing the ions of interest (e.g., TMA⁺, MeCO₃⁻) and, if relevant, solvent molecules (e.g., water).
- **Equilibration:** The system is allowed to equilibrate at a specified temperature and pressure, enabling it to reach a stable thermodynamic state.
- **Production Run:** Following equilibration, the simulation is run for a set period, during which atomic trajectories are recorded.
- **Analysis:** The trajectories are analyzed to investigate phenomena such as bond stability, the formation and breaking of hydrogen bonds, and the occurrence of chemical reactions over the simulation time.^{[7][9]}

The workflow for a typical computational study of a tetramethylammonium salt is visualized below.



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Caption: General workflow for computational analysis of ion pairs.

Quantitative Data from Computational Studies

While specific data for $[\text{TMA}][\text{MeCO}_3]$ is scarce, studies on analogous systems provide valuable quantitative insights.

Structural and Electronic Properties

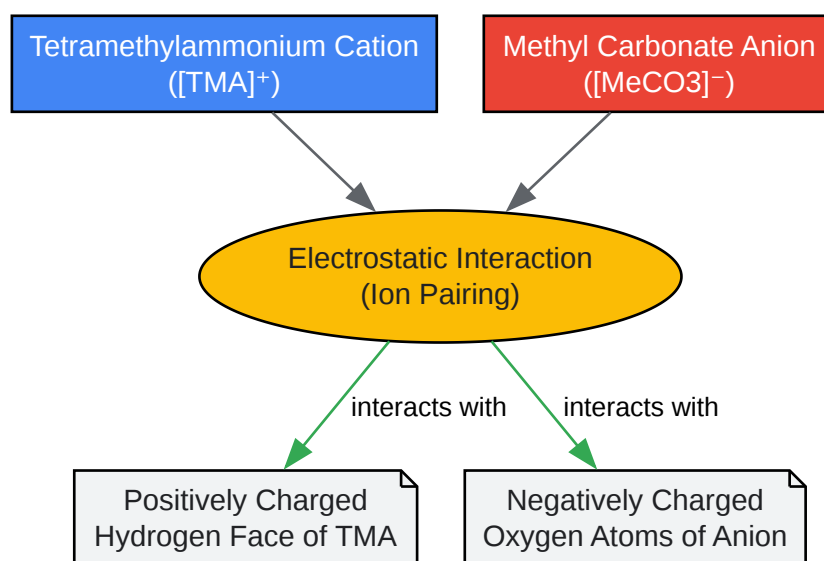
A DFT study on the tetramethylammonium carbonate ($[\text{TMA}]_2[\text{CO}_3]$) ion pair provides a model for the cation-anion interaction. The calculations show a tetrahedral arrangement of the methyl groups around the central nitrogen atom in the TMA cation. The positive charge is distributed across the cation, with the hydrogen atoms carrying a significant partial positive charge, making them sites for interaction with anions.^[10]

Table 1: Calculated Atomic Charges in the Tetramethylammonium Cation

Atom/Group	Partial Charge (e)	Reference System
Hydrogen Face	+0.810 (total for 3 H atoms)	[TMA] ⁺
Nitrogen	Not specified	[TMA] ⁺
Carbon	Not specified	[TMA] ⁺

Data derived from DFT calculations on the isolated tetramethylammonium ion.[10]

The interaction between the TMA cation and the carbonate anion involves the anion approaching one of the faces of the TMA tetrahedron, interacting with the electropositive hydrogen atoms.[10] A similar interaction is expected for the methyl carbonate anion.



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Caption: Cation-anion interaction in [TMA][MeCO₃].

Stability and Degradation Pathways

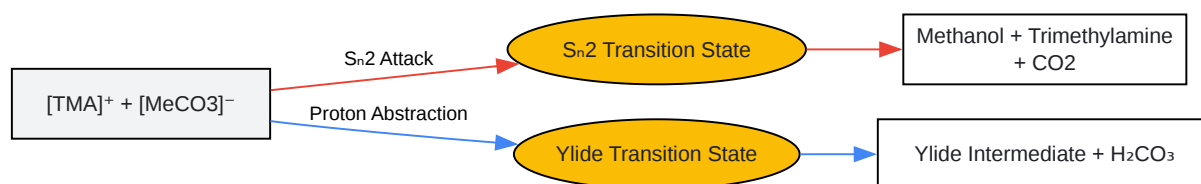
Computational studies on the TMA cation in the presence of hydroxide (OH⁻) have identified two primary degradation mechanisms: nucleophilic substitution (S_N2) and ylide formation.[6][7][8] These pathways are also relevant for understanding the stability of [TMA][MeCO₃], as the methyl carbonate anion can also act as a base or nucleophile.

Table 2: Calculated Activation Energies for TMA⁺ Degradation by OH⁻

Degradation Pathway	$\Delta E_{\text{activation}}$ (kcal/mol)	$\Delta G_{\text{activation}}$ (kcal/mol)	Computational Conditions
S_N2 Mechanism	~10-15	Not specified	DFT with polarizable continuum model
Ylide Formation	~10-15	Not specified	DFT with polarizable continuum model

These values represent a general range found in computational studies and highlight that both pathways are energetically accessible.[6]

The relative prominence of these pathways can be influenced by factors such as solvent, temperature, and hydration level.[7][9]



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